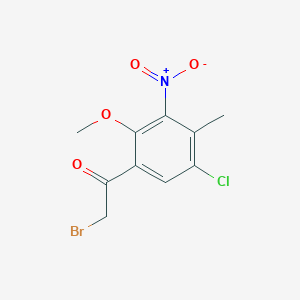

2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

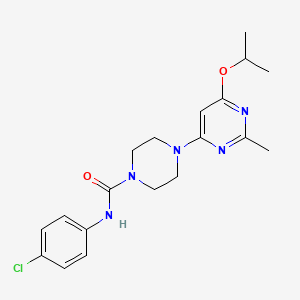

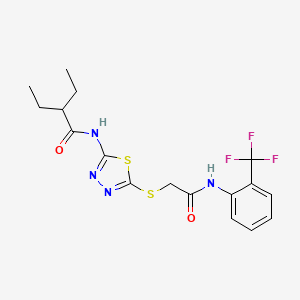

The compound 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone is a synthetic organic molecule that contains several functional groups, including a bromo, chloro, methoxy, methyl, and nitro group. These groups are known to influence the chemical behavior and biological activity of the molecule. While the provided papers do not directly discuss this compound, they do provide insights into the properties and reactions of structurally related compounds.

Synthesis Analysis

The synthesis of related bromo- and chloro-substituted compounds has been reported. For example, a 7-step synthesis procedure for enantiomerically pure diarylethanes starting from a bromo-chlorophenyl ketone has been developed, indicating that complex bromo- and chloro-substituted compounds can be synthesized through multi-step organic reactions . Although the exact synthesis of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone is not detailed, similar strategies could potentially be applied.

Molecular Structure Analysis

Molecular structure analysis, including vibrational frequency assignments and geometrical parameter determination, can be performed using computational methods such as Gaussian09 software package, as demonstrated in the study of a bromophenyl-fluorophenyl compound . The stability and charge distribution within a molecule can be assessed using Natural Bond Orbital (NBO) analysis, and the charge transfer can be evaluated through HOMO-LUMO analysis . These techniques could be applied to 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone to gain insights into its molecular structure.

Chemical Reactions Analysis

The reactivity of bromo-substituted compounds with active methylene compounds has been explored, leading to products such as heptafulvene derivatives and coumarin derivatives . This suggests that the bromo group in 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone could potentially undergo similar reactions with active methylene compounds. Additionally, the presence of other functional groups like nitro and methoxy could influence its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and chloro-substituted compounds can be influenced by their functional groups. For instance, solubility properties can be exploited for the separation of similar compounds, as demonstrated in the separation of bromo-nitrophenoxy ethane derivatives . The electronic properties, such as the first hyperpolarizability, can indicate the potential of a compound in nonlinear optics . These analyses could be relevant to understanding the properties of 2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone.

Wissenschaftliche Forschungsanwendungen

Synthesis of Chalcone Analogues

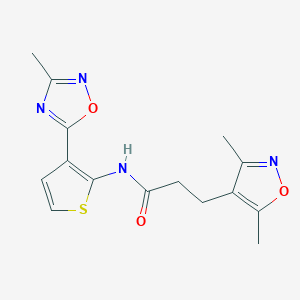

A significant application of related compounds involves the synthesis of chalcone analogues through reactions with alpha-bromoketones derived from nitrobenzene and nitrothiophene. These reactions, demonstrated by Curti et al. (2007), utilize electron-transfer chain reactions between 2-nitropropane anion and alpha-bromoketones to form alpha,beta-unsaturated ketones via a S(RN)1 mechanism. This method offers a novel pathway for synthesizing a wide variety of chalcone analogues, showcasing the compound's utility in creating structurally diverse and potentially bioactive molecules (Curti, Gellis, & Vanelle, 2007).

Nematicidal Activity

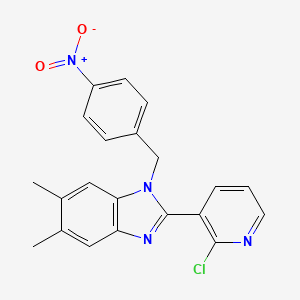

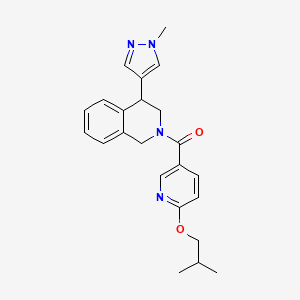

Kumari et al. (2014) explored the synthesis and biological evaluation of derivatives against root-knot nematode (Meloidogyne javanica). The study synthesized various compounds, including those related to the chemical structure , and evaluated their nematicidal activity. The research indicates the potential application of such compounds in developing nematicidal agents, highlighting the importance of structural modifications to enhance biological activity (Kumari, Singh, & Walia, 2014).

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and potential applications. Given the utility of similar compounds in organic synthesis , “2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone” may also find use in various chemical transformations.

Eigenschaften

IUPAC Name |

2-bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO4/c1-5-7(12)3-6(8(14)4-11)10(17-2)9(5)13(15)16/h3H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJQMHKVHNQGJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1[N+](=O)[O-])OC)C(=O)CBr)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(5-chloro-2-methoxy-4-methyl-3-nitrophenyl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

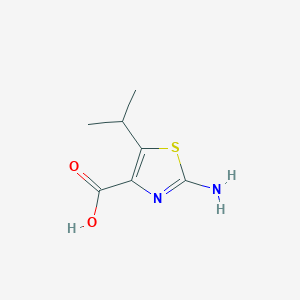

![Tetrahydro-1H,3H-3a,7a-(methanoiminomethano)benzo[c]thiophene 2,2-dioxide hydrochloride](/img/structure/B2554095.png)

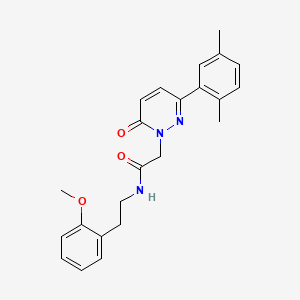

![3-cyclohexyl-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2554101.png)

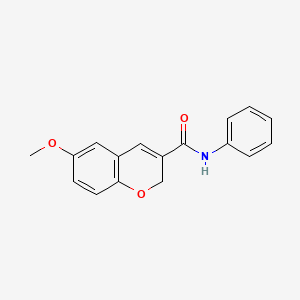

![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]thiophene-2-carboxamide](/img/structure/B2554103.png)

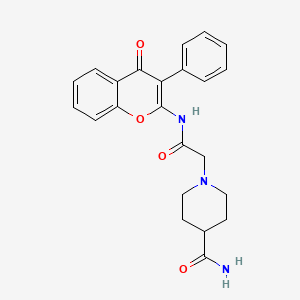

![1-Methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2554107.png)